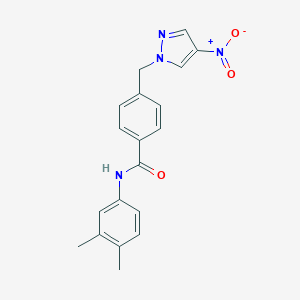
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, also known as DPNB, is a chemical compound with various scientific research applications. It is a benzamide derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用機序
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide acts by binding to specific targets in cells and tissues, leading to various biochemical and physiological effects. It has been shown to interact with various signaling pathways and targets such as the PI3K/Akt/mTOR pathway, the estrogen receptor, and acetylcholinesterase. N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has also been shown to reduce oxidative stress and inflammation, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been shown to have various biochemical and physiological effects in cells and tissues. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation, and have neuroprotective effects in Alzheimer's disease. N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has also been shown to interact with various signaling pathways and targets, leading to potential therapeutic benefits in various diseases.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has several advantages and limitations for lab experiments. Its advantages include its potential therapeutic benefits in various diseases, its ability to interact with specific targets and signaling pathways, and its neuroprotective effects. Its limitations include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic benefits.
将来の方向性
There are several potential future directions for research on N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide. These include further studies on its mechanism of action and potential therapeutic benefits in various diseases, as well as the development of new derivatives and analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the potential toxicity and side effects of N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide, as well as its potential use in combination with other therapeutic agents.
合成法
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with 4-nitro-1H-pyrazole-1-carbaldehyde in the presence of a base, followed by reduction with sodium borohydride and subsequent reaction with methyl iodide. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
科学的研究の応用
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo through its interaction with various signaling pathways and targets such as the PI3K/Akt/mTOR pathway and the estrogen receptor. N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has also been studied for its potential use in Alzheimer's disease, where it has been shown to have neuroprotective effects through its inhibition of acetylcholinesterase activity and reduction of oxidative stress.
特性
製品名 |
N-(3,4-dimethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide |
|---|---|
分子式 |
C19H18N4O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H18N4O3/c1-13-3-8-17(9-14(13)2)21-19(24)16-6-4-15(5-7-16)11-22-12-18(10-20-22)23(25)26/h3-10,12H,11H2,1-2H3,(H,21,24) |
InChIキー |
RBQLADRSFAQHAZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)

![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)


![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)
![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
